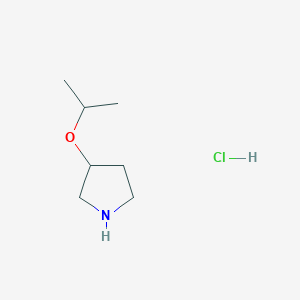

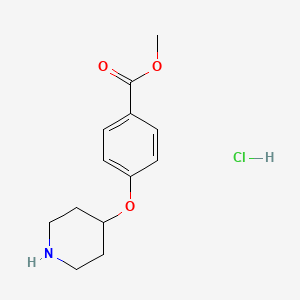

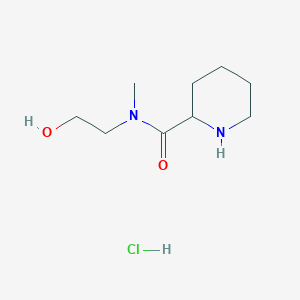

![molecular formula C17H16N2O3 B1424101 2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione CAS No. 856828-07-4](/img/structure/B1424101.png)

2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione

Vue d'ensemble

Description

The compound “2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound. The molecule also has a methoxy group (-OCH3) and a phenylamino group (-NH-C6H5), both attached to an ethyl group (-CH2-CH2-). These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole-1,3-dione group would likely form a ring structure, with the ethyl group extending out from one side of the ring. The methoxy and phenylamino groups would be attached to the ethyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the specific functional groups present. The isoindole-1,3-dione group might participate in various reactions, especially if catalyzed by specific reagents or conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity with other substances .Applications De Recherche Scientifique

Anti-Inflammatory Properties

- Anti-Inflammatory Activity : A study demonstrated the anti-inflammatory activity of phthalimide derivatives, including derivatives of isoindole-1,3-dione. This work is significant as it is the first to show the anti-inflammatory potential of such compounds (Abdou, Khidre, & Barghash, 2012).

Crystal Structure and Molecular Analysis

- Crystal Structure Analysis : Research focusing on the crystal structure of similar isoindole-1,3-dione derivatives revealed details about their molecular conformation and bonding interactions, which are crucial for understanding their biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Synthesis Methods

- Efficient Synthesis Techniques : Studies have described efficient methods for synthesizing various derivatives of isoindole-1,3-dione, including the use of microwave-assisted reactions for enhanced yield and speed (Sena et al., 2007).

Potential Antipsychotic Properties

- Antipsychotic Potential : A series of derivatives from 4-methoxy-1H-isoindole-1,3(2H)-dione were investigated for their potential as antipsychotics, focusing on their affinity for serotonin receptors and phosphodiesterase 10A inhibition (Czopek et al., 2020).

Palladium-Catalyzed Synthesis

- One-Step Synthesis Approach : Palladium-catalyzed aminocarbonylation offers a one-step approach to synthesizing 2-substituted isoindole-1,3-diones, showcasing the versatility of this compound in chemical synthesis (Worlikar & Larock, 2008).

Xanthine Oxidase Inhibitor Properties

- Xanthine Oxidase Inhibition : Isoindole-1,3-dione derivatives were evaluated for their inhibitory activity on xanthine oxidase, an enzyme target in various diseases. The study underscores the potential therapeutic applications of these compounds (Gunduğdu et al., 2020).

Optoelectronic Properties

- Optoelectronically Important Derivatives : Novel derivatives of isoindole-1,3-dione have been synthesized and studied for their photophysical and thermal properties, making them candidates for optoelectronic applications (Mane, Katagi, & Melavanki, 2019).

AChE Inhibitor Evaluation

- Potential AChE Inhibitor : 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized and evaluated as an AChE inhibitor, highlighting its potential role in addressing cholinergic system deterioration in Alzheimer’s disease (Andrade-Jorge et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4-methoxyanilino)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)18-10-11-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9,18H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGYMBQBWONXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

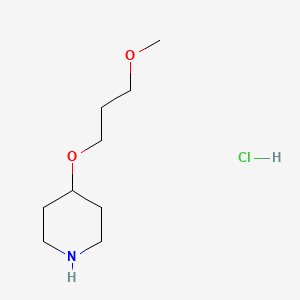

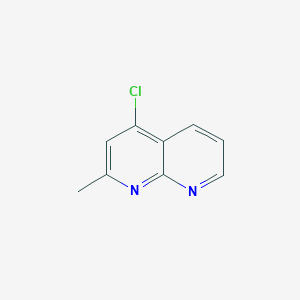

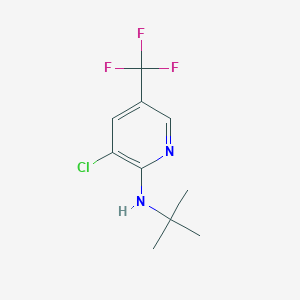

![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)

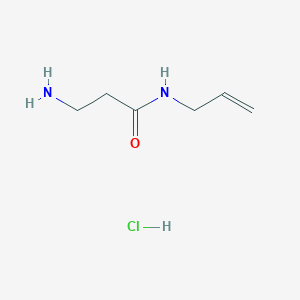

![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)